Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-9(2)6-7-10(12)3/h6-8H,5,18H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMBLPUPABXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the ethyl carboxylate group . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylate ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*LogP: Predicted octanol-water partition coefficient; PSA: Polar surface area.
Key Research Findings
Optimal Substituents : 2,5-Dimethylphenyl derivatives outperform chloro- and methoxy-substituted analogs in PET inhibition due to balanced lipophilicity (LogP ~3.2) and electron-donating effects .
Role of Lipophilicity : Compounds with LogP >3.0 (e.g., target and 4-chloro analogs) show better membrane penetration, correlating with higher herbicidal activity .
Inactive Derivatives : Smaller substituents (e.g., dimethylcarbamoyl) lack the aromatic bulk needed for PSII binding, rendering them inactive .
Biological Activity
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is , with a molecular weight of approximately 362.45 g/mol. The compound features a thiophene ring which is known for its diverse biological activities.
Research indicates that compounds containing thiophene moieties often exhibit various mechanisms of action, including:
- Antitumor Activity : The presence of the thiophene ring enhances the compound's ability to inhibit cancer cell proliferation. Studies show that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .
Antitumor Activity
A significant body of research has focused on the antitumor properties of thiophene derivatives. For instance:
- Case Study 1 : A derivative similar to Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range (IC50 < 10 µM), indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.5 |
| Compound B | A549 | 7.3 |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this class of compounds:
- Case Study 2 : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 32 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be correlated with its structural features:
- Thiazole and Thiophene Rings : The presence of these rings is crucial for cytotoxic activity.
- Substituents on the Phenyl Ring : Methyl groups at specific positions enhance biological activity by increasing lipophilicity and facilitating cellular uptake .
Future Research Directions
Further studies are warranted to explore:
- In vivo Efficacy : Animal studies to assess the pharmacokinetics and therapeutic potential in tumor models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its action mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions. For example, a base-catalyzed condensation of ethyl acetoacetate with sulfur and substituted anilines under reflux conditions (e.g., ethanol, triethylamine) is a common approach. Key steps include controlling reaction time (5–10 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Purification via crystallization (ethanol or 1,4-dioxane) or chromatography ensures high purity .
- Optimization : Adjusting pH, solvent polarity, and catalyst loading can improve yields. Monitoring via thin-layer chromatography (TLC) helps track reaction progress .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and regiochemistry. Mass spectrometry (MS) determines molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D molecular geometry, bond angles, and intermolecular interactions. ORTEP-III visualizes thermal ellipsoids and disorder .
Q. How is the biological activity of this compound screened in preliminary assays?
- Assays : Antimicrobial activity is tested via broth microdilution (MIC against bacterial/fungal strains). Anticancer potential is evaluated using cell viability assays (e.g., MTT on cancer cell lines). Dose-response curves and IC₅₀ values quantify potency .
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for cytotoxicity) and solvent-only controls to validate results .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?
- SAR Strategies : Systematically modify substituents (e.g., halogens, methoxy groups) on the phenylcarbamoyl or thiophene rings. Compare bioactivity of analogs (e.g., ethyl 5-(4-fluorophenyl)-4-methylthiophene-3-carboxylate) to identify critical functional groups .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters with activity trends .
Q. What methodologies are employed to determine the mechanism of action of this compound in antimicrobial or anticancer assays?
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric) to test inhibition of target enzymes (e.g., topoisomerases, kinases). Molecular docking (AutoDock Vina) predicts binding modes using crystallographic data .
- Cellular Pathways : Transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) identifies dysregulated pathways in treated cells .
Q. How should researchers address discrepancies in reported biological activities across different studies?
- Replication : Repeat assays under standardized conditions (e.g., cell line origin, culture media). Validate purity via HPLC and elemental analysis .
- Structural Confirmation : Re-analyze compound identity using X-ray crystallography to rule out polymorphic or stereochemical variations .
Methodological Considerations
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required to avoid inhalation of toxic fumes .
- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize volatile byproducts (e.g., H₂S) .
Q. How can computational tools complement experimental studies of this compound?
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites using Gaussian or ORCA software .
- MD Simulations : Simulate protein-ligand dynamics (GROMACS) to assess binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
